molecular formula C18H11NO4S B2633156 1,3-Benzothiazol-2-ylmethyl 2-oxochromene-3-carboxylate CAS No. 391867-20-2

1,3-Benzothiazol-2-ylmethyl 2-oxochromene-3-carboxylate

Cat. No. B2633156
CAS RN: 391867-20-2
M. Wt: 337.35
InChI Key: QQMZGVMLKNOZHV-UHFFFAOYSA-N
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Description

1,3-Benzothiazol-2-ylmethyl 2-oxochromene-3-carboxylate is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study elaborated on the synthesis of new benzothiazole derivatives, including structures similar to 1,3-Benzothiazol-2-ylmethyl 2-oxochromene-3-carboxylate, and evaluated their antimicrobial activities. The synthesized compounds showed variable antimicrobial properties, highlighting the potential of benzothiazole derivatives in medicinal chemistry (Rajeeva, Srinivasulu, & Shantakumar, 2009).

Functionalized Benzothiazoles Synthesis

Another study presented the synthesis of functionalized 2-indolizin-3-yl-1,3-benzothiazoles from 1-(1,3-benzothiazol-2-ylmethyl)pyridinium iodide and acetylenic esters. This work showcases the versatility of benzothiazole derivatives in synthesizing complex heterocyclic compounds, which could have various scientific and industrial applications (Yavari, Ghafouri, Naeimabadi, & Halvagar, 2017).

Structural and Spectral Analysis

The crystal structure and spectral analysis of a Mannich base, 3-(morpholin-4-ylmethyl)-1,3-benzothiazole-2-thione, was reported. This study contributes to understanding the structural aspects of benzothiazole derivatives, providing insights into their chemical behavior and potential applications in designing new materials and compounds (Franklin, Tamilvendan, Prabhu, & Balasubramanian, 2011).

pH Sensing Applications

A benzothiazole-based compound was developed for highly sensitive physiological pH sensing. It demonstrated multifluorescence emissions in different states, based on tunable excited-state intramolecular proton transfer (ESIPT) and restricted intramolecular rotation (RIR) processes. This highlights the potential of benzothiazole derivatives in sensor technology, especially for biomedical applications (Li, Feng, Niu, Zhang, Li, Kang, Xu, He, Hou, & Tang, 2018).

properties

IUPAC Name

1,3-benzothiazol-2-ylmethyl 2-oxochromene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11NO4S/c20-17(12-9-11-5-1-3-7-14(11)23-18(12)21)22-10-16-19-13-6-2-4-8-15(13)24-16/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQMZGVMLKNOZHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)OCC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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